[2-(Diethylamino)phenyl]methanol
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Overview
Description
[2-(Diethylamino)phenyl]methanol: is an organic compound with the molecular formula C11H17NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a diethylamino group at the 2-position
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that [2-(Diethylamino)phenyl]methanol may also interact with various biological targets.
Mode of Action
It’s worth noting that indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , suggesting that it could be administered in a variety of ways, including oral, intravenous, or topical application. Its solubility in chloroform and methanol may also influence its absorption and distribution in the body.
Result of Action
Based on the biological activities of similar compounds, it can be speculated that this compound may have a range of effects at the molecular and cellular level, potentially influencing processes such as cell proliferation, inflammation, and viral replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. For instance, the compound is stable under inert atmosphere and room temperature conditions . It is incompatible with strong oxidizing agents, acids, and isocyanates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Diethylamino)phenyl]methanol typically involves the reaction of 2-bromoacetophenone with diethylamine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Diethylamino)phenyl]methanol can undergo oxidation reactions to form the corresponding ketone, [2-(Diethylamino)phenyl]methanone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine, [2-(Diethylamino)phenyl]methanamine, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: [2-(Diethylamino)phenyl]methanone.
Reduction: [2-(Diethylamino)phenyl]methanamine.
Substitution: [2-(Diethylamino)phenyl]methyl chloride.
Scientific Research Applications
Chemistry: [2-(Diethylamino)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of certain types of coatings, adhesives, and polymers.
Comparison with Similar Compounds
[2-(Dimethylamino)phenyl]methanol: Similar structure but with dimethylamino group instead of diethylamino.
[2-(Diethylamino)ethanol]: Similar functional group but with an ethanol backbone.
[2-(Diethylamino)phenyl]methanone: Oxidized form of [2-(Diethylamino)phenyl]methanol.
Uniqueness: this compound is unique due to the presence of both the diethylamino group and the hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(diethylamino)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)11-8-6-5-7-10(11)9-13/h5-8,13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRPOJNFYIWTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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